molecular formula C19H21FN6O3 B2465326 1-[7-[(2-Fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide CAS No. 673440-95-4

1-[7-[(2-Fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide

Cat. No.: B2465326
CAS No.: 673440-95-4
M. Wt: 400.414
InChI Key: DNQHBRKFWLNIOV-UHFFFAOYSA-N
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Description

1-[7-[(2-Fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide is a xanthine-derived chemical compound designed for research applications. The compound's structure, which incorporates a purine-2,6-dione (xanthine) core, is frequently investigated for its potential to interact with biological targets such as enzymes and receptors . Specifically, the 2-fluorobenzyl group at the 7-position and the piperidine-4-carboxamide moiety at the 8-position are key structural features that may influence its binding affinity and selectivity. Compounds with similar xanthine scaffolds and piperidine substitutions have been explored as antagonists for targets like the TRPA1 channel and as inhibitors for phosphodiesterase enzymes (PDEs), which are relevant in the study of pain and inflammatory conditions . As a research chemical, this product serves as a valuable tool for scientists conducting in vitro assays and preclinical studies to elucidate novel pharmacological pathways. Its potential mechanisms of action and specific research applications are hypothetical and must be confirmed through rigorous experimental validation. This product is strictly for laboratory research use and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O3/c1-24-16-14(17(28)23-19(24)29)26(10-12-4-2-3-5-13(12)20)18(22-16)25-8-6-11(7-9-25)15(21)27/h2-5,11H,6-10H2,1H3,(H2,21,27)(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQHBRKFWLNIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC(CC3)C(=O)N)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[7-[(2-Fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article aims to synthesize current research findings regarding its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H20FN5O3C_{18}H_{20}FN_5O_3 and has a molecular weight of approximately 373.39 g/mol. The structure features a piperidine ring linked to a purine derivative, which is critical for its biological activity.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival pathways, which is particularly relevant in cancer biology.
  • Modulation of Apoptosis : It has been shown to increase the expression of pro-apoptotic genes such as p53 and Bax, leading to enhanced apoptosis in cancer cells .

Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested : The compound has shown effectiveness against myeloma and leukemia cell lines, with significant reductions in cell viability observed at certain concentrations.
  • Molecular Docking Studies : Computational analyses suggest that the compound interacts favorably with target proteins involved in cancer pathways, indicating potential as an anti-cancer agent .

Neuroprotective Effects

Preliminary studies suggest that the compound may also have neuroprotective properties. It appears to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Case Studies

Several case studies highlight the efficacy of compounds structurally related to this compound:

  • In Vitro Studies : In a study involving leukemia cell lines, the compound reduced cell growth by promoting apoptosis through mitochondrial pathways .
  • Animal Models : Animal studies have indicated that administration of similar compounds resulted in reduced tumor sizes and improved survival rates compared to control groups.

Data Summary Table

Biological Activity Effect Observed Cell Lines/Models Reference
AnticancerCytotoxicityMyeloma
Apoptosis inductionLeukemia
NeuroprotectiveModulation of neurotransmittersNeurodegenerative models

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for synthesizing 1-[7-[(2-Fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide?

  • Methodological Answer : Use multi-step organic synthesis protocols involving sequential functionalization of the purine and piperidine cores. For example, alkylation of the purine scaffold with 2-fluorobenzyl groups (as seen in analogous compounds ) followed by coupling with piperidine-4-carboxamide derivatives. Employ reaction condition optimization via factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and minimize side products . Monitor intermediates using thin-layer chromatography (TLC) and characterize via 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR}.

Q. How can researchers ensure purity and structural fidelity during synthesis?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and gradient elution (e.g., methanol/water with 0.1% trifluoroacetic acid) to isolate pure fractions . Validate purity (>95%) via UV-Vis spectroscopy at λ = 254 nm. Confirm structure using 19F NMR^{19}\text{F NMR} for fluorophenyl groups and mass spectrometry (HRMS) for molecular ion verification .

Advanced Research Questions

Q. How can computational methods accelerate reaction optimization for this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and predict regioselectivity during purine alkylation . Use cheminformatics tools to screen solvent-catalyst combinations for coupling reactions, reducing trial-and-error experimentation. Integrate machine learning (ML) models trained on reaction databases to predict optimal conditions (e.g., reaction time, stoichiometry) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 19F NMR^{19}\text{F NMR} shifts)?

  • Methodological Answer : Cross-validate data using complementary techniques:

  • Scenario 1 : If 19F NMR^{19}\text{F NMR} signals deviate from literature values, confirm fluorophenyl substitution patterns via X-ray crystallography .
  • Scenario 2 : For ambiguous HRMS peaks, perform tandem MS/MS fragmentation to distinguish isobaric impurities .
  • Scenario 3 : Use 2D NMR (e.g., 1H-13C HSQC^{1}\text{H-}^{13}\text{C HSQC}) to resolve overlapping proton signals in the piperidine region .

Q. How to design a scalable synthesis route while maintaining stereochemical integrity?

  • Methodological Answer :

  • Step 1 : Replace batch reactions with flow chemistry for purine functionalization, ensuring consistent heat/mass transfer .
  • Step 2 : Optimize crystallization conditions (e.g., anti-solvent addition rate) to isolate enantiomerically pure piperidine intermediates .
  • Step 3 : Use process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like particle size and polymorph distribution .

Q. What in silico approaches predict biological interactions of this compound?

  • Methodological Answer :

  • Docking Studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina, focusing on the purine core’s hydrogen-bonding potential .
  • ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP, BBB permeability) and identify metabolic liabilities (e.g., cytochrome P450 interactions) .

Data Contradiction Analysis Framework

Q. How to address discrepancies between computational predictions and experimental yields?

  • Methodological Answer :

  • Root Cause 1 : Overestimation of catalyst efficiency in simulations. Validate via kinetic studies (e.g., Arrhenius plots) to refine activation energy parameters .
  • Root Cause 2 : Solvent effects not fully captured in DFT. Conduct COSMO-RS calculations to account for solvation dynamics .
  • Action : Implement a feedback loop where experimental data recalibrates computational models .

Methodological Tables

Analytical Technique Application Key Parameters Reference
HPLCPurity assessmentColumn: C18; Eluent: MeOH/H2_2O (0.1% TFA)
19F NMR^{19}\text{F NMR}Fluorophenyl group confirmationδ range: -110 to -125 ppm (CF3_3 groups)
HRMSMolecular ion verificationTolerance: <2 ppm error

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